molecular formula C20H21N3O4S B2360048 8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1903440-63-0

8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2360048
M. Wt: 399.47
InChI Key: HUGLZNUNRFJUBZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring, a pyridine ring, and a quinoline ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, the pyridine ring is a six-membered ring with one nitrogen atom, and the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecule contains several functional groups, including a sulfonyl group, an ether group, and three cyclic structures (pyrrolidine, pyridine, and quinoline). These groups can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the ether group, and the nitrogen atoms in the ring structures. For example, the sulfonyl group could potentially be reduced, and the ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of the nitrogen atoms could potentially make the compound a base, and the sulfonyl group could potentially make the compound an acid .

Scientific Research Applications

Structural Characteristics and Synthesis

The structural complexity of compounds related to "8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one" often involves multiple ring systems with heteroatoms, contributing to their diverse biological activities. For instance, the asymmetric unit of a similar compound includes molecules with envelope conformations of pyrrolidine and dihydropyran rings, demonstrating intricate structural features (Chinnakali et al., 2007). Another example involves the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, highlighting key synthetic strategies for assembling target molecular scaffolds (Kravchenko et al., 2005).

Applications in Cognitive Disorders and Antibacterial Activity

Certain pyrroloquinoline derivatives have been explored for their potential application in treating cognitive disorders associated with Alzheimer's disease. Specifically, novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists have shown promise in reversing memory deficits and displaying procognitive properties in animal models (Grychowska et al., 2016). In addition, compounds with a tetracyclic quinolone structure have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Taguchi et al., 1992).

Anti-inflammatory and Antiproliferative Properties

Sulfonamide-based hybrid compounds, including those incorporating quinoline scaffolds, have shown a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and antitumor effects (Ghomashi et al., 2022). Furthermore, novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested as antiproliferative agents, exhibiting cell growth inhibitory properties, which highlights their potential therapeutic application (Ferlin et al., 2001).

Future Directions

The compound could potentially be studied for its biological activity, given that many pyrrolidine, pyridine, and quinoline derivatives are used in medicinal chemistry . Additionally, modifications could be made to its structure to create new derivatives with potentially different properties .

properties

IUPAC Name

6-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-5-4-14-11-17(12-15-6-10-23(19)20(14)15)28(25,26)22-9-7-16(13-22)27-18-3-1-2-8-21-18/h1-3,8,11-12,16H,4-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGLZNUNRFJUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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